Boc-L-cysteine

Übersicht

Beschreibung

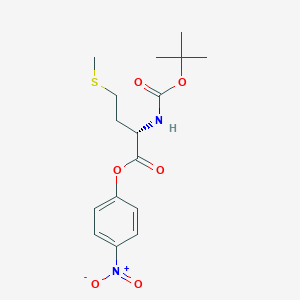

Boc-L-cysteine is a precursor of L-cysteine, which is the rate-limiting amino acid in the production of glutathione . It is formed by the dimerization of two cysteines through the sulfur . It appears as white crystals or crystalline powder .

Synthesis Analysis

This compound is obtained by incubating L-cysteine with allyl bromide and hydrochloric acid . The conversion from Boc to this compound is catalyzed by an enzyme called fatty acid synthase .Molecular Structure Analysis

The molecular formula of this compound is C6H12N2O4S2 . The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine .Chemical Reactions Analysis

The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine . This compound can be reversibly converted to its conjugate (Boc) and back again .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.30 . It appears as white crystals or crystalline powder . Its solubility is 0.19 mg/mL . It has a boiling point of 468.2 ℃ at 760 mmHg and a melting point of >240 ℃ (dec) . Its density is 1.6±0.1 g/cm 3 .Wissenschaftliche Forschungsanwendungen

Protection and Activation of Thiol Function in Peptide Chemistry : Boc-Cys(Npys)–OH, prepared from bis(N-t-butyloxycarbonyl)-L-cystine, is used for the protection and activation of the thiol function of cysteine. It is resistant to acids and reacts selectively with free thiol of cysteine to afford a cystine disulfide bond (Matsueda et al., 1981).

Synthesis of Cysteine-Containing Polypeptides : Boc solid-phase method is used for preparing cysteine-containing polypeptides, as demonstrated in the synthesis of human adrenomedullin (Kawakami et al., 1996).

Development of Stable Derivatives for Solid-Phase Peptide Synthesis : The S-2-(2,4-dinitrophenyl)ethyl-L-cysteine derivative, compatible with the Boc/Bzl solid phase peptide synthesis strategy, is developed for the protection of cysteine's sulfhydryl function (Royo et al., 1992).

Electrochemical Detection of L-Cysteine : Boron-doped diamond electrodes are used for the voltammetric determination of L-cysteine, offering a basis for simple methods in determining L-cysteine concentrations (Spǎtaru et al., 2001).

Inhibitor Synthesis in Biochemical Studies : N‐acylated aziridine based cysteine protease inhibitors containing Boc‐Leu‐Caa are studied for their inhibition activity in biochemical processes, such as inhibition of cathepsin L (Vičík et al., 2006).

Applications in Agriculture and Animal Feed : Studies demonstrate the role of L-cysteine in promoting the development of bovine embryos in vitro, highlighting its potential application in agriculture and animal feed (Caamaño et al., 1998).

Metabolic Engineering for L-Cysteine Production : In biotechnology, L-cysteine production through metabolic engineering of Corynebacterium glutamicum demonstrates its potential for large-scale production, especially for use in animal feed (Joo et al., 2017).

Wirkmechanismus

Target of Action

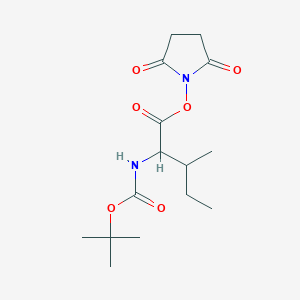

Boc-L-cysteine, also known as tert-butyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine . It is primarily used as a protecting group for cysteine in peptide synthesis . The primary targets of this compound are the amino acids in peptides and proteins that are being synthesized .

Mode of Action

This compound acts by protecting the thiol group in cysteine during peptide synthesis . This protection is necessary to prevent unwanted reactions that could interfere with the correct formation of the peptide. The Boc group can be removed later in the synthesis process to reveal the original cysteine residue .

Biochemical Pathways

The use of this compound is a part of the broader biochemical pathway of peptide synthesis. In this context, it plays a crucial role in the formation of disulfide bonds, which are important for the structure and function of many proteins .

Pharmacokinetics

It’s worth noting that in the context of l-cystine diamides, disulfide exchange has been found to be the main metabolic pathway .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of peptides with the desired sequence and structure. By protecting the cysteine residues, it helps ensure that disulfide bonds form in the correct locations, which is crucial for the biological activity of many peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including factors like temperature, pH, and the presence of other reagents . It has been used successfully in various experimental studies, such as the study of the biosynthesis of certain flavor precursors in wines .

Safety and Hazards

Zukünftige Richtungen

Recent advances in chiral analysis of proteins and peptides have developed chromatographic and electrophoretic techniques, such as LC, SFC, GC, and CE, for the enantioseparation of amino acids and peptides . The discovery and development of new chiral stationary phases and derivatization reagents could increase the resolution of chiral separations .

Eigenschaften

IUPAC Name |

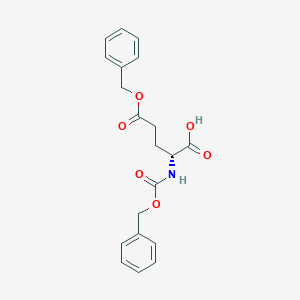

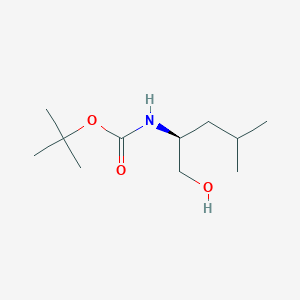

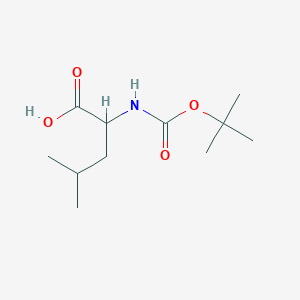

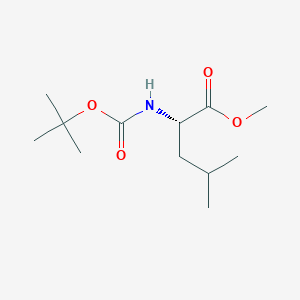

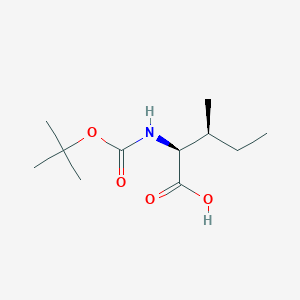

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175033 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20887-95-0 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can Boc-L-cysteine be used to direct the coordination mode of metal complexes?

A1: this compound and its derivatives can control how metal complexes bind to ligands. For instance, researchers used S-(pyridin-2-ylmethyl)-Boc-L-cysteine methyl ester to direct the coordination of fac-M(H2O)3(CO)3+ (M = Re, 99mTc) specifically to the N,S,N(Py) mode. [] This selectivity arises from the orthogonal protecting groups on the C-terminus (methyl ester) and N-terminus (Boc), effectively blocking other potential binding sites. []

Q2: What is the role of this compound in synthesizing gold nanoparticle-decorated magnetic nanocomposites?

A2: this compound acts as a linker molecule in synthesizing Fe3O4@Au-Nps nanocomposites. [] The thiol group of this compound interacts with the gold nanoparticles, while its carboxylic acid group interacts with the Fe3O4 core, effectively anchoring the gold nanoparticles onto the magnetic core. []

Q3: Can this compound be used to synthesize polymers, and what are the unique properties of these polymers?

A3: Yes, this compound-derived β-thiolactone undergoes controlled ring-opening polymerization using this compound methyl ester as an initiator. [] The resulting polythioester possesses a reactive thiol end group, enabling further modifications like thiol-ene click reactions. [] Additionally, this polythioester undergoes an intriguing intramolecular S-to-N acyl migration upon Boc deprotection, yielding polycysteine. []

Q4: How does the structure of this compound contribute to its ability to form conjugates with fumonisins?

A4: Fumonisin B1, a mycotoxin, can form conjugates with this compound methyl ester through its two tricarballylic acid side chains. [] While the exact mechanism remains unclear, this suggests that the nucleophilic amino group of this compound methyl ester might react with the carboxylic acid groups of fumonisin B1, forming amide bonds. [] This conjugation ability has significant implications for understanding fumonisin binding in food matrices.

Q5: Are there any studies exploring the spectroscopic properties of this compound and its derivatives?

A5: Yes, the polythioester synthesized from L-cysteine exhibits Cotton effects in the circular dichroism (CD) spectrum between 200 and 300 nm. [] This spectral behavior, while resembling that of α-helix polypeptides, is attributed to the specific spatial arrangement of the thioester and carbamate carbonyl groups within the repeating unit of the polymer. [] This highlights the impact of this compound's structure on the chiroptical properties of its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

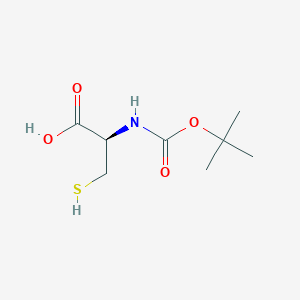

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)